molecular formula C10H12O B8437420 2-Methyl-4-isopropenylphenol

2-Methyl-4-isopropenylphenol

Cat. No. B8437420
M. Wt: 148.20 g/mol
InChI Key: UITUMGKYHZMNKN-UHFFFAOYSA-N
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Patent
US04374272

Procedure details

Aniline (25 g; 1.39 moles of aniline per mole of p-isopropenyl-o-cresol) was added to 50 g of a mixture of o-cresol and p-isopropenyl-o-cresol (1:1 mole ratio) obtained by the alkali cleavage of 2,2-bis(4'-hydroxy-3'-methylphenyl)-propane. The mixture was stirred at 170° C., and 1.5 g of the catalyst solution prepared in Example 1 (0.0029 mole of catalyst per mole of p-isopropenyl-o-cresol) was added. The reaction was performed for 3 hours. Gas-chromatographic analysis of the resulting reaction mixture showed that 42.7 g (yield 91%) of 2-(4'-hydroxy-3'-methylphenyl)-2-(4'-aminophenyl)-propane having a melting point of 152.5 to 153.5° C. was formed.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
NC1C=CC=CC=1.[C:8]1([CH3:15])[C:13]([OH:14])=[CH:12][CH:11]=[CH:10][CH:9]=1.[C:16]([C:19]1[CH:20]=[C:21]([CH3:26])[C:22]([OH:25])=[CH:23][CH:24]=1)([CH3:18])=[CH2:17]>>[OH:14][C:13]1[CH:12]=[CH:11][C:10]([C:16]([C:19]2[CH:24]=[CH:23][C:22]([OH:25])=[C:21]([CH3:26])[CH:20]=2)([CH3:18])[CH3:17])=[CH:9][C:8]=1[CH3:15]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
mixture
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Name
Quantity
1 mol
Type
reactant
Smiles
C(=C)(C)C=1C=C(C(=CC1)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C(C)(C)C1=CC(=C(C=C1)O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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